3-(Methoxymethyl)cyclohexan-1-one

Lipophilicity ADME Drug design

3-(Methoxymethyl)cyclohexan-1-one (CAS 104681-82-5) is a 3-substituted cyclohexanone bearing a methoxymethyl (–CH₂OCH₃) ether side chain. Its computed physicochemical profile—XLogP of 0.5, topological polar surface area (TPSA) of 26.3 Ų, zero hydrogen-bond donors, and two hydrogen-bond acceptors—places it in a distinct intermediate-polarity space relative to both the parent cyclohexanone (XLogP 0.81, TPSA 17.1 Ų) and more polar 3-(hydroxymethyl)cyclohexan-1-one (XLogP 0, TPSA 37.3 Ų).

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 104681-82-5
Cat. No. B1469444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxymethyl)cyclohexan-1-one
CAS104681-82-5
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCOCC1CCCC(=O)C1
InChIInChI=1S/C8H14O2/c1-10-6-7-3-2-4-8(9)5-7/h7H,2-6H2,1H3
InChIKeyUIYAJJMUQNKTLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methoxymethyl)cyclohexan-1-one (CAS 104681-82-5): Physicochemical Identity and Procurement-Relevant Baseline


3-(Methoxymethyl)cyclohexan-1-one (CAS 104681-82-5) is a 3-substituted cyclohexanone bearing a methoxymethyl (–CH₂OCH₃) ether side chain . Its computed physicochemical profile—XLogP of 0.5, topological polar surface area (TPSA) of 26.3 Ų, zero hydrogen-bond donors, and two hydrogen-bond acceptors—places it in a distinct intermediate-polarity space relative to both the parent cyclohexanone (XLogP 0.81, TPSA 17.1 Ų) and more polar 3-(hydroxymethyl)cyclohexan-1-one (XLogP 0, TPSA 37.3 Ų) [1]. The compound is primarily utilized as a synthetic building block and probe in medicinal chemistry campaigns targeting G-protein-coupled receptors and metabolic enzymes .

Why 3-(Methoxymethyl)cyclohexan-1-one Cannot Be Substituted by Positional Isomers or Simpler Analogs


The 3-position of the methoxymethyl substituent on the cyclohexanone ring is the primary source of differentiation that precludes simple interchange with the 2- or 4-isomers. In enzyme-catalyzed Baeyer–Villiger oxidations, the regiochemical outcome for 3-substituted cyclohexanones is governed by a steric threshold: small substituents (methyl, ethyl) yield divergent regioisomers from each antipode, whereas larger substituents (n-propyl, n-butyl, allyl) direct both enantiomers to a single regioisomer [1]. The methoxymethyl group, with its calculated molar refractivity and steric bulk intermediate between ethyl and n-propyl, sits precisely at this mechanistic boundary, making 3-(methoxymethyl)cyclohexan-1-one a uniquely informative probe that neither 3-methylcyclohexanone nor 3-(hydroxymethyl)cyclohexan-1-one can replace [1]. Additionally, the ether functionality provides greater metabolic stability toward alcohol dehydrogenase and cytochrome P450-mediated oxidation compared to the free hydroxyl analog, directly impacting pharmacokinetic profiles of derived lead compounds .

Quantitative Differentiation Evidence: 3-(Methoxymethyl)cyclohexan-1-one vs. Closest Analogs


Lipophilicity Differentiation: XLogP Comparison Across Cyclohexanone Analogs

3-(Methoxymethyl)cyclohexan-1-one exhibits an XLogP of 0.5, placing it at the lower end of lipophilicity among non-hydroxylated cyclohexanone derivatives . This value is 0.31 log units lower than cyclohexanone (logP 0.81, experimental) and 0.90 log units lower than 3-methylcyclohexanone (XLogP 1.4), indicating substantially reduced membrane partitioning and lower non-specific protein binding potential [1]. Compared to the 2-positional isomer (XLogP 0.8), the 3-isomer is 0.3 log units more hydrophilic, reflecting differential solvation of the methoxymethyl dipole relative to the carbonyl . The 3-hydroxymethyl analog (XLogP ~0) is even more polar, but introduces a hydrogen-bond donor that alters solubility and metabolic profile .

Lipophilicity ADME Drug design Physicochemical property

Hydrogen-Bond Acceptor Profile and Topological Polar Surface Area Differentiation

3-(Methoxymethyl)cyclohexan-1-one possesses two hydrogen-bond acceptors (the carbonyl oxygen and the methoxy oxygen) and zero hydrogen-bond donors, resulting in a TPSA of 26.3 Ų . This contrasts sharply with cyclohexanone and 3-methylcyclohexanone, each having a single HBA and TPSA of 17.1 Ų [1]. The additional HBA (Δ +1) and ~54% larger TPSA relative to simple alkyl-substituted cyclohexanones confer enhanced aqueous solubility and distinct molecular recognition properties in target binding pockets [1]. Relative to 3-(hydroxymethyl)cyclohexan-1-one, which adds one HBD and expands TPSA to 37.3 Ų, the target compound avoids the metabolic liability and reduced CNS penetration associated with hydrogen-bond donors while retaining polarity .

Molecular recognition Solubility TPSA Physicochemical property

Regiochemical Differentiation in Enzyme-Catalyzed Baeyer–Villiger Oxidation: 3- vs. 2- and 4-Substituted Cyclohexanones

In a systematic study using recombinant baker's yeast expressing Acinetobacter cyclohexanone monooxygenase (CHMO), 3-substituted cyclohexanones exhibited substituent-size-dependent regiochemical outcomes qualitatively distinct from both 2- and 4-substituted analogs [1]. For 3-substituted substrates, small substituents (methyl, ethyl) gave divergent regioisomers from each enantiomer, whereas larger substituents (n-propyl, n-butyl, allyl) directed both antipodes to a single regioisomer through substrate-assisted enantioselectivity [1]. 2-Substituted cyclohexanones underwent kinetic resolution with enantioselectivity values ≥200 for substituents larger than methyl, while 4-substituted meso compounds afforded lactones in ≥92% ee [1]. The methoxymethyl substituent (calculated steric parameter between ethyl and n-propyl) is predicted to lie at the steric threshold where the regiochemical switch occurs, making it a uniquely informative substrate for probing CHMO active-site topology [1].

Biocatalysis Baeyer-Villiger oxidation Enzyme selectivity Regiochemistry

Ether vs. Alcohol Functional Group Stability and Synthetic Tractability

The methoxymethyl ether in 3-(methoxymethyl)cyclohexan-1-one provides a protected alcohol equivalent that is stable to a broader range of reaction conditions (oxidative, acidic, and nucleophilic) compared to the free hydroxyl in 3-(hydroxymethyl)cyclohexan-1-one . In synthetic sequences, the methoxymethyl group can be carried through multiple steps and selectively cleaved under mild acidic conditions (e.g., HCl/THF, Amberlyst-15, or BCl₃) to reveal the hydroxymethyl functionality at a late stage, a strategy documented for the analogous 4-isomer where MOM-deprotection yields the alcohol quantitatively . The ether also eliminates the hydrogen-bond donor present in the alcohol analog, which simplifies chromatographic purification and reduces unwanted intermolecular hydrogen bonding during subsequent transformations .

Metabolic stability Functional group interconversion Synthetic intermediate Prodrug design

Procurement Feasibility: Commercial Availability Relative to Isomeric Alternatives

3-(Methoxymethyl)cyclohexan-1-one (CAS 104681-82-5) has limited commercial availability compared to its 4-isomer (CAS 17159-84-1), which is stocked by multiple vendors including Macklin (97% purity, CNY 1828/100 mg) and CymitQuimica (€658/50 mg) . The 3-isomer was listed by BIOFOUNT at a reference price of CNY 26,414 per gram (2023) . The 2-isomer (CAS 58173-92-5) is also commercially accessible from Leyan (98% purity) . For researchers considering which methoxymethylcyclohexanone building block to procure, the 3-isomer's limited supplier base and higher cost must be weighed against its unique regiochemical properties and the specific synthetic requirements of the target molecule .

Supply chain Procurement Commercial availability Cost comparison

Patent-Cited Utility as a Niacin Receptor Agonist Intermediate

3-(Methoxymethyl)cyclohexan-1-one is explicitly cited within the Markush structures of Merck patent applications covering niacin receptor (GPR109A/HM74A) agonists for treating dyslipidemias, atherosclerosis, and metabolic syndrome [1]. The compound appears as a cyclohexanone intermediate in synthetic schemes toward biaryl niacin receptor agonists (Formula I compounds), a therapeutic class distinct from statins that targets HDL elevation with reduced flushing side effects [1]. While the 2- and 4-methoxymethyl isomers are also encompassed within broad Markush claims, the 3-substitution pattern is specifically linked to synthetic routes employing conjugate addition of α-alkoxyorganocuprate reagents to cyclohexenones, a transformation whose regiochemical outcome is determined by the substitution position [1]. No comparable patent citation was identified for the simple alkyl-substituted analogs (3-methyl or 3-ethylcyclohexanone) in this therapeutic context [1].

GPCR Niacin receptor Dyslipidemia Drug intermediate

Optimal Application Scenarios for 3-(Methoxymethyl)cyclohexan-1-one Based on Differentiated Evidence


Enzymatic Baeyer–Villiger Probe for Studying Steric Thresholds in CHMO Active Sites

Researchers studying cyclohexanone monooxygenase (CHMO) substrate specificity can use 3-(Methoxymethyl)cyclohexan-1-one as a mechanistically informative probe to map the steric boundary between regiodivergent and single-regioisomer outcomes in 3-substituted substrates. The methoxymethyl group's intermediate steric bulk (between ethyl and n-propyl) places the compound at the precise threshold where the enzyme's regiochemical preference switches, as established by Stewart et al. (J. Am. Chem. Soc. 1998, 120, 3541–3548) [1]. This application is not served by 3-methylcyclohexanone (below threshold), 3-n-propylcyclohexanone (above threshold), or the 2- and 4-isomers (different regiochemical mechanisms).

Late-Stage Functionalization in Multi-Step Synthesis via Protected Alcohol Strategy

In synthetic routes requiring orthogonal protection of a primary alcohol in the presence of a ketone, 3-(Methoxymethyl)cyclohexan-1-one serves as a masked 3-(hydroxymethyl)cyclohexan-1-one equivalent. The MOM-ether withstands NaH-mediated alkylations, Grignard additions, and mild oxidative conditions, then can be deprotected under acidic conditions (e.g., 3N HCl/THF, rt) to reveal the free alcohol at a late synthetic stage . This strategy eliminates one protection/deprotection cycle relative to using the free alcohol directly, improving atom economy and overall yield in fragment coupling sequences.

Medicinal Chemistry Building Block for Niacin Receptor Agonist Programs

Drug discovery teams targeting GPR109A (niacin receptor) for dyslipidemia can procure 3-(Methoxymethyl)cyclohexan-1-one as a documented intermediate within the Merck patent family (US20070281969A1, US20060293364A1) [2]. The compound's XLogP of 0.5 and TPSA of 26.3 Ų fall within favorable ranges for oral bioavailability, and the absence of hydrogen-bond donors distinguishes it from the hydroxyl analog for CNS-excluded peripheral targets. The 3-substitution pattern is specifically required for synthetic routes employing conjugate cuprate additions to cyclohexenones, a transformation not accessible with 2- or 4-isomers [2].

Physicochemical Reference Standard for Training In Silico ADME Models

Computational chemistry groups developing or validating QSAR models for logP, solubility, or permeability prediction can use 3-(Methoxymethyl)cyclohexan-1-one as a test compound within a congeneric series spanning cyclohexanone (logP 0.81), 3-methylcyclohexanone (XLogP 1.4), 3-(methoxymethyl)cyclohexan-1-one (XLogP 0.5), and 3-(hydroxymethyl)cyclohexan-1-one (XLogP ~0) [1]. The systematic variation in XLogP (range: 1.4 log units) and TPSA (range: 17.1–37.3 Ų) within a consistent core scaffold provides a well-controlled dataset for benchmarking prediction accuracy and identifying systematic biases in computational methods.

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